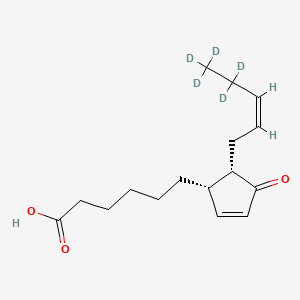

dinor-12-oxo Phytodienoic Acid-d5

説明

特性

分子式 |

C16H24O3 |

|---|---|

分子量 |

269.39 g/mol |

IUPAC名 |

6-[(1S,5S)-4-oxo-5-[(Z)-4,4,5,5,5-pentadeuteriopent-2-enyl]cyclopent-2-en-1-yl]hexanoic acid |

InChI |

InChI=1S/C16H24O3/c1-2-3-5-9-14-13(11-12-15(14)17)8-6-4-7-10-16(18)19/h3,5,11-14H,2,4,6-10H2,1H3,(H,18,19)/b5-3-/t13-,14-/m0/s1/i1D3,2D2 |

InChIキー |

SZVNKXCDJUBPQO-UBJGXVEQSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@H]1[C@H](C=CC1=O)CCCCCC(=O)O |

正規SMILES |

CCC=CCC1C(C=CC1=O)CCCCCC(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Pivotal Role of Dinor-12-oxo Phytodienoic Acid in Plant Biology: A Technical Guide

An In-depth Exploration of Biosynthesis, Signaling, and Physiological Functions for Researchers and Drug Development Professionals

Dinor-12-oxo phytodienoic acid (dn-OPDA), a 16-carbon cyclopentenone, has emerged from the shadow of its more extensively studied jasmonate relatives to be recognized as a critical signaling molecule in its own right. This guide provides a comprehensive technical overview of dn-OPDA's multifaceted roles in plant biology, from its biosynthesis and complex signaling networks to its influence on development and stress responses.

Biosynthesis and Metabolism: A Tale of Two Pathways

Dinor-OPDA is synthesized via the hexadecanoid pathway, a parallel route to the octadecanoid pathway that produces its 18-carbon homolog, 12-oxo-phytodienoic acid (OPDA). The biosynthesis is a multi-step enzymatic process initiated in the plastids.

The precursor for dn-OPDA is hexadecatrienoic acid (16:3), which is released from plastid membranes.[1][2] This fatty acid is then oxygenated by a 13-lipoxygenase (13-LOX) to form a hydroperoxide.[3] Subsequently, allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) catalyze the conversion of this intermediate into dn-OPDA.[4][5] This process is analogous to the synthesis of OPDA from α-linolenic acid (18:3).[6]

Once synthesized, dn-OPDA can be transported to the peroxisome. There, it can be reduced by OPDA reductase 3 (OPR3) and undergo β-oxidation to ultimately form jasmonic acid (JA) in vascular plants, establishing it as a JA precursor.[4][6]

However, dn-OPDA also undergoes metabolic modifications that regulate its activity. In bryophytes and lycophytes, conjugation of dn-iso-OPDA to various amino acids by GRETCHEN-HAGEN 3A (MpGH3A) has been shown to deactivate the phytohormone.[7][8] This is in stark contrast to vascular plants where the conjugation of jasmonic acid with isoleucine (JA-Ile) creates the most bioactive form of the hormone.[7]

Figure 1. Biosynthesis pathway of dinor-12-oxo phytodienoic acid (dn-OPDA).

Signaling: A Dual-Function Molecule

The signaling roles of dn-OPDA are intricate, involving both canonical and non-canonical pathways. It can act as a bioactive hormone itself or serve as a precursor to other jasmonates.[9][10][11]

COI1-Dependent Signaling

In lower land plants like bryophytes and lycophytes, dn-OPDA isomers are the primary bioactive jasmonates.[10][11] They are perceived by the coronatine (B1215496) insensitive 1/jasmonate ZIM-domain (COI1/JAZ) co-receptor complex, which is the same receptor that perceives JA-Ile in vascular plants.[9][12] This interaction leads to the degradation of JAZ repressor proteins and the subsequent activation of jasmonate-responsive genes.[10][11]

COI1-Independent Signaling

Dinor-OPDA, along with OPDA, possesses signaling activities that are independent of the COI1-JAZ pathway.[9][11] This is particularly evident in vascular plants.[10] The electrophilic nature of the cyclopentenone ring in dn-OPDA allows it to react with cellular nucleophiles, such as cysteine residues in proteins, leading to changes in protein function and cellular redox status.[13] This COI1-independent pathway is implicated in responses to abiotic stresses like heat.[7]

Figure 2. Dual signaling pathways of dn-OPDA.

Physiological Roles of dn-OPDA

Dinor-OPDA is integral to a wide array of physiological processes, including plant development and responses to both biotic and abiotic stresses.[10][11]

Plant Development

While much of the focus has been on its role in stress, dn-OPDA is also involved in developmental processes.[9] In Arabidopsis, the accumulation of OPDA and dn-OPDA during late seed maturation has been shown to repress seed germination, acting synergistically with abscisic acid (ABA).[3][14]

Biotic Stress Responses

Dinor-OPDA plays a significant role in plant defense against herbivores and pathogens.[10] Wounding, a proxy for herbivory, leads to a dramatic increase in dn-OPDA levels in plants like Arabidopsis and potato.[1][15] Studies using mutants in the jasmonate biosynthesis pathway have demonstrated that in the absence of JA, OPDA and by extension dn-OPDA, can still confer resistance to certain fungal pathogens and insects.[4][13] For instance, the opr3 mutant, which accumulates OPDA and dn-OPDA but not JA, exhibits resistance to the root-knot nematode Meloidogyne hapla.[4]

Abiotic Stress Responses

The involvement of dn-OPDA in abiotic stress tolerance is an area of growing research. Its COI1-independent signaling is particularly important in these responses.[9] For example, dn-OPDA is implicated in the regulation of thermotolerance.[7]

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature regarding dn-OPDA levels in response to various stimuli.

| Plant Species | Tissue | Treatment | Fold Increase in dn-OPDA | Time Point | Reference |

| Arabidopsis thaliana | Leaves | Mechanical Wounding | ~13-fold | 3 hours | [13] |

| Solanum tuberosum (Potato) | Leaves | Mechanical Wounding | Dramatic Increase | - | [1][15] |

| Arabidopsis thaliana (Col-0) | Roots | Methyl Jasmonate (MeJA) | Increased | - | [4] |

Table 1: Changes in dn-OPDA Levels in Response to Biotic and Abiotic Stresses.

Key Experimental Protocols

Quantification of dn-OPDA

A common method for the quantification of dn-OPDA involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Extraction:

-

Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

-

The powder is extracted with a solvent mixture, often containing methanol (B129727) or ethyl acetate, and an internal standard (e.g., deuterated dn-OPDA) is added for accurate quantification.[16]

-

The extract is then partitioned against a non-polar solvent to remove lipids and other interfering compounds.

Analysis:

-

The aqueous phase containing the oxylipins is dried and resuspended in a suitable solvent for LC-MS/MS analysis.

-

Separation is typically achieved on a C18 reverse-phase column.

-

Detection and quantification are performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

References

- 1. Dinor-oxo-phytodienoic acid: a new hexadecanoid signal in the jasmonate family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | OPDA Has Key Role in Regulating Plant Susceptibility to the Root-Knot Nematode Meloidogyne hapla in Arabidopsis [frontiersin.org]

- 5. Frontiers | 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Dinor-12-oxo-phytodienoic acid conjugation with amino acids inhibits its phytohormone bioactivity in Marchantia polymorpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. OPDA/dn-OPDA actions: biosynthesis, metabolism, and signaling | CoLab [colab.ws]

- 10. researchgate.net [researchgate.net]

- 11. OPDA/dn-OPDA actions: biosynthesis, metabolism, and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. OPDA/dn-OPDA actions: biosynthesis, metabolism, and signaling - ProQuest [proquest.com]

- 13. pnas.org [pnas.org]

- 14. academic.oup.com [academic.oup.com]

- 15. pnas.org [pnas.org]

- 16. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to dinor-12-oxo phytodienoic acid-d5: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinor-12-oxo phytodienoic acid-d5 (dn-OPDA-d5) is the deuterated form of dinor-12-oxo phytodienoic acid (dn-OPDA), a naturally occurring oxylipin in plants belonging to the jasmonate family of hormones.[1] Jasmonates are crucial signaling molecules that regulate a wide array of physiological processes, including plant growth, development, and defense responses to biotic and abiotic stress.[2] Due to its structural similarity and involvement in the same biosynthetic pathway, dn-OPDA is considered a lower homolog of the more extensively studied 12-oxo-phytodienoic acid (OPDA).[3] The deuterated isotopologue, dn-OPDA-d5, serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification of endogenous dn-OPDA.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of dn-OPDA-d5, with a focus on its use in research and drug development.

Chemical Structure and Properties

The chemical structure of dinor-12-oxo phytodienoic acid is characterized by a cyclopentenone ring with two side chains. The deuterated form, dn-OPDA-d5, incorporates five deuterium (B1214612) atoms on the pentenyl side chain, which imparts a higher mass-to-charge ratio without significantly altering its chemical behavior. This property is fundamental to its use as an internal standard in mass spectrometry.[4]

Structure of this compound:

Table 1: Chemical and Physical Properties of dinor-12-oxo phytodienoic acid and its Deuterated Analog

| Property | dinor-12-oxo phytodienoic acid | This compound | Reference(s) |

| Molecular Formula | C16H24O3 | C16H19D5O3 | [5] |

| Molecular Weight | 264.36 g/mol | 269.4 g/mol | [4][5] |

| Physical State | Not specified (likely an oil or solid) | A 1 mg/ml solution in methanol (B129727) | [4] |

| Solubility | Not specified | DMF: 25 mg/ml, DMSO: 15 mg/ml, Ethanol: 300 mg/ml, PBS (pH 7.2): 3 mg/ml | [4] |

| Storage | Not specified | Store at -20°C | |

| Computed XLogP3 | 3.6 | Not available | [5] |

| Computed pKa | Not available | Not available | |

| Melting Point | Not available | Not available | |

| Boiling Point | Not available | Not available |

Biological Significance and Signaling Pathway

Dinor-12-oxo phytodienoic acid is an intermediate in the biosynthesis of jasmonic acid, a key plant hormone.[3] The jasmonate signaling pathway is initiated in response to various stimuli, such as wounding or pathogen attack. This leads to the activation of a cascade of enzymatic reactions, ultimately resulting in the production of bioactive jasmonates. These molecules then bind to receptor complexes, triggering the expression of a wide range of genes involved in defense and development.[3]

The biosynthesis of dn-OPDA begins with the release of α-linolenic acid from chloroplast membranes. This fatty acid is then converted to dn-OPDA through a series of enzymatic steps. While dn-OPDA can be further metabolized to other jasmonates, it also exhibits its own biological activities, regulating a specific subset of genes.[6]

Below is a simplified diagram of the jasmonate biosynthesis and signaling pathway, highlighting the position of dn-OPDA.

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of endogenous dn-OPDA in biological samples using mass spectrometry. The following is a representative protocol for the analysis of dn-OPDA in plant tissue using LC-MS/MS. This protocol is a composite of established methods for oxylipin analysis and should be optimized for specific experimental conditions.[7][8]

1. Sample Preparation

-

Harvesting and Homogenization:

-

Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

-

-

Extraction:

-

Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water with 0.1% formic acid) to the tube.

-

Add a known amount of this compound internal standard solution. The amount should be optimized to be within the linear range of the calibration curve.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate on a shaker at 4°C for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove polar impurities.

-

Elute the oxylipins with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the analytes. The gradient should be optimized for the specific column and instrument.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is generally used for oxylipins.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for both dn-OPDA and dn-OPDA-d5 need to be determined by direct infusion of the standards. For dn-OPDA (C16H24O3), the precursor ion would be [M-H]⁻ at m/z 263.2. For dn-OPDA-d5 (C16H19D5O3), the precursor ion would be [M-H]⁻ at m/z 268.2. The product ions will depend on the fragmentation pattern of the molecule.

-

Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

-

3. Data Analysis

-

Construct a calibration curve using known concentrations of unlabeled dn-OPDA standard spiked with a constant amount of dn-OPDA-d5 internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of dn-OPDA in the biological samples by interpolating the peak area ratio from the calibration curve.

Conclusion

This compound is an essential tool for researchers in plant biology, biochemistry, and drug discovery. Its use as an internal standard enables the precise and accurate quantification of endogenous dn-OPDA, providing valuable insights into the complex network of jasmonate signaling in plants. The methodologies outlined in this guide provide a framework for the successful application of dn-OPDA-d5 in a research setting. As our understanding of the intricate roles of various oxylipins in health and disease expands, the demand for high-quality analytical standards like dn-OPDA-d5 will undoubtedly continue to grow, facilitating further discoveries in this exciting field.

References

- 1. Dinor-oxo-phytodienoic acid: a new hexadecanoid signal in the jasmonate family. [sonar.ch]

- 2. Dinor-12-oxo-phytodienoic acid conjugation with amino acids inhibits its phytohormone bioactivity in Marchantia polymorpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? [frontiersin.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Dinor-oxo-phytodienoic acid | C16H24O3 | CID 5497148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 12-oxo-phytodienoic acid triggers expression of a distinct set of genes and plays a role in wound-induced gene expression in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. waters.com [waters.com]

- 8. researchgate.net [researchgate.net]

The Role of Dinor-12-oxo-phytodienoic Acid (dinor-OPDA) as a Plant Signaling Molecule: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinor-12-oxo-phytodienoic acid (dinor-OPDA) is a C16 cyclopentenone oxylipin that plays a multifaceted role in plant biology. Initially recognized as a precursor in the biosynthesis of jasmonates, it has emerged as a potent signaling molecule in its own right, orchestrating a range of physiological and defense responses. This technical guide provides a comprehensive overview of the function of dinor-OPDA, detailing its biosynthesis, perception, and signal transduction pathways. It presents quantitative data on its accumulation and effects, outlines key experimental protocols for its study, and visualizes its complex signaling networks. This document is intended to serve as a core resource for researchers investigating plant stress responses and professionals in the field of drug development exploring novel targets for crop protection and therapeutic agents.

Introduction

Plants, being sessile organisms, have evolved intricate signaling networks to respond to a myriad of biotic and abiotic stresses. Among the key signaling molecules are oxylipins, a diverse class of lipid-derived compounds. Dinor-OPDA, a C16 analog of the more extensively studied 12-oxo-phytodienoic acid (OPDA), is synthesized from hexadecatrienoic acid (16:3) via the octadecanoid pathway. While it can be a precursor to jasmonic acid (JA) in some plant lineages, dinor-OPDA also exhibits significant biological activity independent of JA and its canonical receptor, CORONATINE INSENSITIVE 1 (COI1), in vascular plants. In contrast, in bryophytes and lycophytes, dinor-OPDA isomers act as the primary ligands for the COI1-JAZ co-receptor complex, highlighting an evolutionary divergence in jasmonate signaling.[1][2][3] This guide delves into the current understanding of dinor-OPDA as a critical signaling molecule in plants.

Biosynthesis of dinor-OPDA

Dinor-OPDA is synthesized in the plastids from hexadecatrienoic acid (16:3), a fatty acid found in plastidial membranes. The biosynthetic pathway is initiated by various stress cues, such as wounding or herbivory, which activate lipases to release 16:3 from galactolipids. The subsequent enzymatic steps are as follows:

-

Oxygenation: 13-Lipoxygenase (13-LOX) introduces a hydroperoxy group to 16:3, forming 13-hydroperoxy-hexadecatrienoic acid (13-HPHT).

-

Dehydration and Cyclization: Allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) catalyze the conversion of 13-HPHT into the stable cyclopentenone structure of dinor-OPDA.[4]

The accumulation of dinor-OPDA is rapid and transient in response to stress, indicating its role as an early signaling component.

Quantitative Data on dinor-OPDA Accumulation and Effects

The following tables summarize quantitative data from various studies, providing insights into the dynamics of dinor-OPDA accumulation and its physiological and molecular effects.

Table 1: Accumulation of dinor-OPDA in Response to Wounding in Arabidopsis thaliana

| Time after Wounding | dinor-OPDA Concentration (ng/g fresh weight) | Fold Increase | Reference |

| 0 min (Control) | 14.40 ± 6.24 | - | [5] |

| 90 min | 128.10 ± 27.69 | ~9 | [5] |

| 6 hours | Peak concentration observed | - | [1] |

Table 2: Effect of Exogenous dinor-OPDA on Root Growth in Marchantia polymorpha

| dinor-OPDA Isomer | Concentration (µM) | Growth Inhibition (%) | Reference |

| dn-cis-OPDA | 1 | ~20 | [6] |

| 3 | ~40 | [6] | |

| 15 | ~70 | [6] | |

| dn-iso-OPDA | 1 | ~25 | [6] |

| 3 | ~50 | [6] | |

| 15 | ~80 | [6] |

Table 3: COI1-Independent Gene Induction by OPDA (a proxy for dinor-OPDA signaling) in Arabidopsis thaliana

| Gene | Treatment | Fold Change (vs. control) in coi1 mutant | Reference |

| ZAT10 | 30 µM OPDA (30 min) | Moderate induction | [7] |

| ERF5 | 30 µM OPDA (30 min) | Significant induction | [7] |

| CYP81D11 | 75 µM OPDA (4h) | ~4.5 | [8] |

| GST25 | 75 µM OPDA (4h) | ~3.5 | [8] |

| OPR1 | 75 µM OPDA (4h) | ~2.5 | [8] |

Signaling Pathways of dinor-OPDA

Dinor-OPDA signaling can be broadly categorized into two distinct pathways: COI1-dependent and COI1-independent.

COI1-Dependent Signaling

In bryophytes and lycophytes, dinor-OPDA isomers are the ancestral ligands for the F-box protein COI1.[2][3] Binding of dinor-OPDA to the COI1-JAZ co-receptor complex leads to the ubiquitination and subsequent degradation of JAZ repressor proteins by the 26S proteasome. This relieves the repression of transcription factors (TFs), allowing for the activation of downstream gene expression related to defense and development.[6]

COI1-Independent Signaling

In vascular plants, where JA-Ile is the primary ligand for COI1, dinor-OPDA and OPDA activate a distinct, COI1-independent signaling pathway. This pathway is crucial for responses to certain stresses, such as heat stress, and the regulation of specific gene sets.[9][10] The electrophilic nature of the cyclopentenone ring is thought to be critical for this signaling activity. Recent evidence suggests that the downstream metabolites of OPDA, such as tetranor-cis-OPDA (tn-cis-OPDA) and 4,5-didehydro-JA (4,5-ddh-JA), may be the genuine bioactive molecules in this pathway.[1] This pathway involves bZIP transcription factors of the TGA family (specifically TGA2, TGA5, and TGA6).[8][11]

Experimental Protocols

Protocol for Exogenous Application of dinor-OPDA to Plant Seedlings

This protocol is adapted for studying the effects of dinor-OPDA on whole seedlings.

Materials:

-

Arabidopsis thaliana seedlings (or other plant species of interest) grown on sterile agar (B569324) plates.

-

dinor-OPDA stock solution (e.g., 10 mM in ethanol).

-

Sterile liquid growth medium.

-

Sterile petri dishes.

-

Micropipettes and sterile tips.

Procedure:

-

Prepare a working solution of dinor-OPDA by diluting the stock solution in the sterile liquid growth medium to the desired final concentration (e.g., 1 µM, 10 µM, 50 µM).

-

Prepare a mock control solution containing the same concentration of ethanol (B145695) as the dinor-OPDA working solution.

-

Carefully transfer seedlings of a uniform size into the petri dishes containing the dinor-OPDA working solution or the mock control solution.

-

Incubate the seedlings under controlled growth conditions (e.g., 16h light/8h dark photoperiod, 22°C).

-

Harvest plant material at desired time points (e.g., 30 min, 1h, 6h, 24h) for downstream analysis (e.g., RNA extraction for gene expression analysis, metabolite extraction). For root growth assays, continue incubation for several days and measure the primary root length.[12]

Protocol for Extraction and Quantification of dinor-OPDA by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of dinor-OPDA from plant tissue.

Materials:

-

Plant tissue (~100 mg fresh weight).

-

Liquid nitrogen.

-

Pre-chilled mortar and pestle or bead beater.

-

Extraction solvent (e.g., 2-propanol/H₂O/concentrated HCl; 2:1:0.002, v/v/v).

-

Internal standard (e.g., d5-OPDA).

-

Dichloromethane.

-

Ethyl acetate.

-

Nitrogen gas stream.

-

LC-MS/MS system.

Procedure:

-

Homogenization: Immediately freeze the plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Add 1 mL of cold extraction solvent and the internal standard to the powdered tissue. Vortex thoroughly and incubate on a shaker at 4°C for 30 min.

-

Phase Separation: Add 2 mL of dichloromethane, vortex, and centrifuge at 13,000 rpm for 5 min at 4°C.

-

Collection: Transfer the lower organic phase to a new tube.

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

Analysis: Analyze the sample using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with appropriate settings for the detection and quantification of dinor-OPDA.

Conclusion

Dinor-OPDA has emerged from the shadow of its well-known relatives in the jasmonate family to be recognized as a crucial and versatile signaling molecule in its own right. Its role as the primary COI1 ligand in early land plants and its distinct COI1-independent signaling pathway in vascular plants underscore its evolutionary significance and functional diversity. The ability of dinor-OPDA to regulate a unique set of genes involved in defense and stress responses presents exciting opportunities for the development of novel strategies for crop protection. Furthermore, a deeper understanding of its signaling network may unveil new targets for the development of compounds that can modulate plant immunity and growth. This technical guide provides a foundational resource to stimulate and support further research into the fascinating biology of this important plant signaling molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. OPDA/dn-OPDA actions: biosynthesis, metabolism, and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Oxylipin Signaling: A Distinct Role for the Jasmonic Acid Precursor cis-(+)-12-Oxo-Phytodienoic Acid (cis-OPDA) [frontiersin.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. An Ancient COI1-Independent Function for Reactive Electrophilic Oxylipins in Thermotolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 12. researchgate.net [researchgate.net]

The Pivotal Role of 12-Oxo-Phytodienoic Acid in Jasmonic Acid Biosynthesis: A Technical Guide

An In-depth Examination of the Enzymatic Conversion, Signaling Crosstalk, and Analytical Methodologies for Researchers and Drug Development Professionals.

Introduction

Jasmonic acid (JA) and its precursor, 12-oxo-phytodienoic acid (OPDA), are critical lipid-derived signaling molecules in plants, orchestrating a wide array of developmental processes and defense responses against biotic and abiotic stresses. While JA has traditionally been viewed as the primary active hormone, OPDA has emerged as a significant signaling molecule in its own right, with distinct biological functions. This technical guide provides a comprehensive overview of the biosynthesis of JA from OPDA, detailing the enzymatic steps, subcellular localization, and regulatory mechanisms. Furthermore, it delves into the independent signaling roles of OPDA, presents detailed experimental protocols for the analysis of these compounds, and offers a compilation of quantitative data to serve as a valuable resource for researchers in plant science and drug development.

The Biosynthesis of Jasmonic Acid from OPDA

The conversion of OPDA to jasmonic acid is a multi-step process that spans different cellular compartments, primarily the chloroplast and the peroxisome. The initial synthesis of OPDA from α-linolenic acid occurs in the chloroplast. Following its synthesis, OPDA is transported to the peroxisome for the final steps of JA biosynthesis.[1][2]

The peroxisomal conversion of OPDA to JA involves two main stages: reduction of the cyclopentenone ring and subsequent β-oxidation of the carboxylic acid side chain.

Reduction of the Cyclopentenone Ring

The first committed step in the peroxisomal pathway is the reduction of the double bond in the cyclopentenone ring of OPDA. This reaction is catalyzed by 12-oxophytodienoate reductase 3 (OPR3) .[2][3] This enzymatic step is crucial as it converts the α,β-unsaturated ketone, a reactive electrophile species, into a saturated cyclopentanone, fundamentally altering the molecule's signaling properties.

-

Enzyme: 12-oxophytodienoate reductase 3 (OPR3)

-

Substrate: cis-(+)-12-oxo-phytodienoic acid (OPDA)

-

Product: 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0)

-

Cofactor: NADPH

β-Oxidation of the Carboxylic Acid Side Chain

Following the reduction by OPR3, the resulting OPC-8:0 undergoes three successive cycles of β-oxidation to shorten the octanoic acid side chain by six carbons, ultimately yielding jasmonic acid. This process is analogous to the β-oxidation of fatty acids and involves a series of enzymatic reactions.[4][5]

The key enzymes involved in the β-oxidation of OPC-8:0 are:

-

Acyl-CoA Oxidase (ACX): Catalyzes the initial dehydrogenation of the acyl-CoA ester. ACX1 has been shown to be involved in JA biosynthesis.[4][6]

-

Multifunctional Protein (MFP): Possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.

-

3-Ketoacyl-CoA Thiolase (KAT): Catalyzes the final thiolytic cleavage to release acetyl-CoA and the shortened acyl-CoA. KAT2 is a key thiolase implicated in JA biosynthesis.[4][7]

Prior to entering the β-oxidation spiral, the carboxylic acid group of OPC-8:0 must be activated to a thioester by conjugation with coenzyme A (CoA). This activation is catalyzed by an OPC-8:0-CoA ligase (OPCL1) .[2]

The biosynthetic pathway from OPDA to JA is depicted in the following diagram:

Quantitative Data

The levels of OPDA and JA, as well as the kinetic properties of the enzymes involved in their conversion, are tightly regulated and vary depending on the plant species, tissue type, and environmental conditions.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax (nkat/mg protein) | Plant Species | Reference |

| OPR3 | (9S,13S)-OPDA | 35 | 53.7 | Arabidopsis thaliana | [3][8] |

Note: Kinetic data for the specific reactions of β-oxidation enzymes with jasmonate precursors are not extensively characterized.

Table 2: Endogenous Levels of OPDA and Jasmonic Acid in Plant Tissues

| Plant Species | Tissue | Condition | OPDA (ng/g FW) | JA (ng/g FW) | Reference |

| Arabidopsis thaliana | Rosette Leaves | Unwounded | ~5 | ~10 | [9] |

| Arabidopsis thaliana | Rosette Leaves | Wounded (1h) | ~250 | ~2500 | [9] |

| Arabidopsis thaliana | Roots | Unwounded | ~36.5 (pmol/g FW) | Low | [10] |

| Arabidopsis thaliana | Roots | Shoot Wounded (1h) | ~68.3 (pmol/g FW) | Increased | [10] |

| Brassica napus | Floral Tissue (Stage 2) | Normal Development | ~25-50 | ~15 | [2] |

| Zea mays (Mp708) | Whorl | Uninfested | ~10 | ~30 | [1] |

| Zea mays (Mp708) | Whorl | Herbivory (24h) | ~150 | ~1500 | [1] |

| Solanum lycopersicum | Leaves | Water Deficit | Increased | Negligible | [11] |

Experimental Protocols

Accurate quantification of OPDA and JA is crucial for studying their roles in plant biology. The following protocols provide a general framework for the extraction and analysis of these compounds.

Protocol 1: Extraction of Jasmonates from Plant Tissue

This protocol is adapted from methodologies described for the analysis of phytohormones.[4][12]

-

Sample Collection and Freezing: Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

-

Extraction:

-

Transfer the powdered tissue to a 2 mL microcentrifuge tube.

-

Add 1 mL of a cold extraction solvent (e.g., 2-propanol/H₂O/concentrated HCl (2:1:0.002, v/v/v) or methanol (B129727)/water/formic acid (15:4:1, v/v/v)).

-

Add a known amount of deuterated internal standards (e.g., d5-OPDA, d6-JA) for accurate quantification.

-

Vortex thoroughly and incubate at 4°C for 30 minutes on a shaker.

-

-

Phase Separation:

-

Add 1 mL of dichloromethane (B109758) and vortex for 30 seconds.

-

Centrifuge at 13,000 x g for 5 minutes at 4°C.

-

-

Collection and Drying:

-

Carefully transfer the lower organic phase to a new tube.

-

Re-extract the aqueous phase with another 1 mL of dichloromethane.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen gas or in a vacuum concentrator.

-

-

Reconstitution: Re-dissolve the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification by HPLC-MS/MS

This protocol provides typical parameters for the analysis of jasmonates.[4][12]

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid or acetic acid.

-

B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

-

-

Gradient: A typical gradient would start with a low percentage of solvent B, ramping up to a high percentage to elute the compounds. For example: 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, and then re-equilibrate at 5% B.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometry:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

OPDA: Precursor ion (m/z) 291.2 -> Product ion (m/z) 165.1

-

JA: Precursor ion (m/z) 209.1 -> Product ion (m/z) 59.0

-

Internal standards will have corresponding mass shifts.

-

-

The following diagram illustrates a typical experimental workflow for phytohormone analysis:

Signaling Pathways

OPDA is not merely a precursor to JA but also functions as a signaling molecule through both JA-dependent and -independent pathways.

JA-Dependent Signaling

In this canonical pathway, JA is converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile). JA-Ile then acts as a molecular glue, promoting the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors, such as MYC2, which then activate the expression of JA-responsive genes.[8]

OPDA and COI1-Independent Signaling

Evidence suggests that OPDA can elicit specific responses independently of its conversion to JA and the COI1-JAZ-MYC2 signaling module. These responses are often related to defense against certain pathogens and abiotic stress tolerance. The electrophilic nature of the cyclopentenone ring of OPDA is thought to be crucial for its COI1-independent signaling activity, potentially through the modification of target proteins. TGA transcription factors have been implicated in mediating some of these OPDA-specific responses.

The following diagrams illustrate the core JA signaling pathway and the divergent signaling roles of OPDA.

Conclusion

12-oxo-phytodienoic acid stands at a critical juncture in the jasmonate signaling network. It is not only the direct precursor to the well-characterized phytohormone jasmonic acid but also a potent signaling molecule with unique biological activities. A thorough understanding of the enzymatic conversion of OPDA to JA, the quantitative dynamics of these molecules in response to various stimuli, and the intricacies of their respective signaling pathways is paramount for advancing our knowledge of plant defense and development. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers and professionals in the field, facilitating further investigation into the multifaceted roles of these important oxylipins and their potential applications in crop improvement and the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. madsg.com [madsg.com]

- 5. mdpi.com [mdpi.com]

- 6. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 8. Plant oxylipins: COI1/JAZs/MYC2 as the core jasmonic acid-signalling module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation and Function of Arabidopsis JASMONATE ZIM-Domain Genes in Response to Wounding and Herbivory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Attenuated accumulation of jasmonates modifies stomatal responses to water deficit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis of JAZ repression of MYC transcription factors in jasmonate signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Characterization of Dinor-oxo-phytodienoic Acid (dn-OPDA) in Arabidopsis thaliana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinor-oxo-phytodienoic acid (dn-OPDA) is a 16-carbon cyclopentenone, a member of the jasmonate family of signaling molecules in plants, first identified in Arabidopsis thaliana.[1] Unlike its 18-carbon analog, 12-oxo-phytodienoic acid (OPDA), dn-OPDA is synthesized from hexadecatrienoic acid (16:3) and plays a crucial role in plant defense responses, particularly in the context of mechanical wounding.[1] Emerging evidence indicates that dn-OPDA, along with OPDA, can activate a signaling pathway independent of the canonical jasmonate receptor CORONATINE INSENSITIVE1 (COI1), highlighting a distinct branch of oxylipin signaling. This technical guide provides an in-depth overview of the discovery, biosynthesis, and signaling of dn-OPDA in Arabidopsis, with a focus on quantitative data, detailed experimental protocols, and visual representations of the relevant pathways.

Discovery and Identification

The identification of dn-OPDA in Arabidopsis thaliana arose from efforts to create a comprehensive profile of oxylipins, a class of lipid-derived signaling molecules. Researchers observed that in addition to the well-characterized 18-carbon jasmonates, a 16-carbon analog was present and its levels increased significantly upon wounding.[1] This novel compound was identified as dinor-oxo-phytodienoic acid. A key finding was that the fad5 mutant of Arabidopsis, which is deficient in the production of the 16:3 fatty acid, did not accumulate dn-OPDA, confirming that it is derived from this precursor and not through the β-oxidation of OPDA.[1]

Quantitative Analysis of dn-OPDA and Related Oxylipins

The levels of dn-OPDA and other jasmonates are tightly regulated and respond dynamically to various stimuli, most notably mechanical wounding. The following tables summarize key quantitative data from studies on Arabidopsis thaliana.

Table 1: Accumulation of Oxylipin-Containing Galactolipids in Arabidopsis Leaves After Mechanical Wounding.

| Galactolipid Species | Fold Increase (at 15 min post-wounding) | Basal Level (nmol/mg dry weight) |

| OPDA-dnOPDA MGDG | 200 - 1,000 | 0.001 - 0.023 |

| OPDA-OPDA MGDG | 200 - 1,000 | 0.001 - 0.023 |

| OPDA-OPDA DGDG | 200 - 1,000 | 0.001 - 0.023 |

| OPDA-16:3 MGDG | 2 - 9 | 0.001 - 0.023 |

| 18:3-dnOPDA MGDG | 2 - 9 | 0.001 - 0.023 |

| OPDA-18:3 MGDG | 2 - 9 | 0.001 - 0.023 |

| OPDA-18:3 DGDG | 2 - 9 | 0.001 - 0.023 |

| Data summarized from Buseman et al., 2006. |

Table 2: Temporal Dynamics of Jasmonate Accumulation in Wounded Arabidopsis Leaves.

| Jasmonate | Peak Accumulation Time Post-Wounding |

| Jasmonic Acid (JA) | 2 hours |

| 12-oxo-phytodienoic acid (OPDA) | ~6 hours |

| dinor-oxo-phytodienoic acid (dn-OPDA) | ~6 hours |

| Data summarized from Reymond et al., 2000.[2] |

Table 3: Oxylipin Levels in Dry Seeds of Arabidopsis Wild-Type and Mutant Lines.

| Genotype | OPDA (relative units) | JA (relative units) | JA-Ile (relative units) |

| Wild-Type (Col-0) | ~100 | ~50 | ~25 |

| cts-2 | ~400 | ~150 | ~100 |

| opr3-1 | ~250 | <10 | <5 |

| cts-2 opr3-1 | ~750 | <10 | <5 |

| pxa1-1 | ~300 | ~100 | ~75 |

| aos | <10 | <5 | <5 |

| pxa1-1 aos | <10 | <5 | <5 |

| Data adapted from Dave et al., 2011.[3] |

Experimental Protocols

Mechanical Wounding of Arabidopsis Leaves

A standardized method for mechanical wounding is crucial for reproducible induction of dn-OPDA and other jasmonates.

-

Plant Growth: Grow Arabidopsis thaliana plants under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle) for 4-5 weeks.

-

Wounding Procedure: Use forceps with serrated jaws to crush the lamina of fully expanded leaves. Apply consistent pressure across the leaf blade to ensure a uniform wound response.

-

Time Course: Harvest wounded leaves and unwounded systemic leaves at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 6h) post-wounding by flash-freezing in liquid nitrogen.

-

Storage: Store frozen tissue at -80°C until extraction.

Extraction and Quantification of Free Oxylipins by LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of free oxylipins, including dn-OPDA, from Arabidopsis tissue.

-

Tissue Homogenization: Homogenize 50-100 mg of frozen plant tissue to a fine powder in a pre-chilled mortar and pestle or using a bead beater.

-

Extraction:

-

To the frozen powder, add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) with 0.1% formic acid).

-

Add a known amount of a suitable internal standard (e.g., d5-OPDA) for accurate quantification.

-

Vortex thoroughly and incubate at 4°C for 30 minutes with gentle shaking.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar impurities.

-

Elute the oxylipins with a higher concentration of organic solvent (e.g., 80% methanol or acetonitrile).

-

-

LC-MS/MS Analysis:

-

Dry the eluate under a stream of nitrogen gas and reconstitute in a small volume of the initial mobile phase (e.g., 100 µL of 10% acetonitrile).

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Chromatography: Use a C18 reverse-phase column with a gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of dn-OPDA and other oxylipins, monitoring for specific precursor-to-product ion transitions.

-

Signaling Pathways and Molecular Interactions

Biosynthesis of dn-OPDA

The biosynthesis of dn-OPDA occurs in the chloroplasts and is initiated from the 16-carbon fatty acid, hexadecatrienoic acid (16:3). This pathway runs in parallel to the synthesis of the 18-carbon OPDA from α-linolenic acid (18:3).

Caption: Biosynthesis pathway of dn-OPDA in the chloroplast.

COI1-Independent Signaling of dn-OPDA

While the canonical jasmonate signaling pathway relies on the F-box protein COI1 to perceive the bioactive hormone jasmonoyl-isoleucine (JA-Ile), dn-OPDA and OPDA can elicit responses through a COI1-independent mechanism. This alternative pathway is particularly important for the induction of a specific set of genes, often referred to as OPDA-responsive genes (ORGs). The electrophilic nature of the cyclopentenone ring in dn-OPDA and OPDA is thought to be crucial for their signaling activity, potentially through direct interaction with target proteins.[4]

Caption: A model for the COI1-independent signaling pathway of dn-OPDA.

Experimental Workflow for Studying dn-OPDA

The following workflow outlines the key steps in investigating the role of dn-OPDA in Arabidopsis.

Caption: Experimental workflow for the study of dn-OPDA.

Conclusion

The discovery of dn-OPDA in Arabidopsis thaliana has expanded our understanding of jasmonate signaling, revealing a more complex and nuanced network than previously appreciated. The existence of a COI1-independent signaling pathway for dn-OPDA and its precursor OPDA suggests that plants have evolved multiple mechanisms to respond to environmental stresses. Future research will likely focus on identifying the specific receptors and downstream components of this alternative pathway, further elucidating the precise roles of dn-OPDA in plant defense and development. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to explore the fascinating world of oxylipin signaling and its potential applications.

References

Natural occurrence and distribution of dinor-OPDA across plant species

An in-depth analysis of the natural occurrence and distribution of dinor-12-oxo-phytodienoic acid (dinor-OPDA) reveals its ubiquitous presence and critical role across the plant kingdom. This technical guide synthesizes current knowledge on the quantitative distribution, biosynthesis, signaling, and experimental analysis of this vital oxylipin, catering to researchers, scientists, and drug development professionals.

Natural Occurrence and Distribution

Dinor-OPDA, a C16 cyclopentenone, is a key signaling molecule found throughout the green lineage, from bryophytes and lycophytes to vascular plants.[1][2] In vascular plants, it primarily serves as a precursor to jasmonic acid (JA) and its derivatives.[2][3] However, in early diverging land plants like the liverwort Marchantia polymorpha and the moss Physcomitrium patens, dinor-OPDA and its isomers act as the primary bioactive hormones, activating defense and developmental pathways through the COI1/JAZ co-receptor complex.[2][4][5]

The biosynthesis of dinor-OPDA originates from hexadecatrienoic acid (16:3) in the chloroplasts through the consecutive action of 13-lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC).[3] Its levels are known to increase significantly in response to various biotic and abiotic stresses, such as wounding and herbivory.[1][6][7]

Quantitative Data on dinor-OPDA and its Conjugates

The following table summarizes the quantitative data on the levels of dinor-OPDA and its amino acid conjugates in various plant species, particularly in response to wounding. The data is presented in pmol/g of fresh weight (FW).

| Plant Species | Tissue | Condition | dinor-iso-OPDA-Glu (pmol/g FW) | dinor-iso-OPDA-Gln (pmol/g FW) | Reference |

| Huperzia selago | Aerial | Unwounded (0h) | Not Detected | Not Detected | [1] |

| Wounded (1h) | ~150 | ~25 | [1] | ||

| Selaginella lepidophylla | Aerial | Unwounded (0h) | Not Detected | Not Detected | [1] |

| Wounded (1h) | ~1200 | Not Detected | [1] | ||

| Physcomitrium patens | Gametophyte | Unwounded (0h) | Not Detected | Not Detected | [1] |

| Wounded (1h) | Not Detected | ~100 | [1] | ||

| Polytrichastrum formosum | Gametophyte | Unwounded (0h) | Not Detected | Not Detected | [1] |

| Wounded (1h) | ~100 | ~25 | [1] |

Signaling Pathways of dinor-OPDA

Dinor-OPDA exerts its biological functions through at least two distinct signaling pathways: a COI1-dependent pathway and a COI1-independent pathway.

COI1-Dependent Signaling

In bryophytes and lycophytes, dinor-OPDA isomers are the primary ligands for the F-box protein COI1.[4][5] Binding of dinor-OPDA to the COI1-JAZ co-receptor complex leads to the ubiquitination and subsequent degradation of the JAZ repressor proteins. This relieves the repression of transcription factors, such as MYC, allowing for the expression of jasmonate-responsive genes involved in defense and development.[4][5]

COI1-Independent Signaling

Dinor-OPDA, as a reactive electrophilic species, can also function independently of COI1.[8][9] This pathway is particularly important in responses to abiotic stress, such as heat stress.[8] The electrophilic nature of the cyclopentenone ring allows dinor-OPDA to react with cellular nucleophiles, leading to the activation of downstream targets, including heat shock proteins (HSPs), which contribute to thermotolerance.[8][9] This signaling cascade is considered an ancient and conserved mechanism in streptophyte plants.[8]

Experimental Protocols

The accurate quantification of dinor-OPDA in plant tissues is crucial for understanding its physiological roles. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.

Extraction of Oxylipins from Plant Tissue

-

Sample Preparation: Immediately freeze approximately 20-50 mg of fresh plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead mill.[10]

-

Extraction: To the homogenized tissue, add 500 µL of an extraction solvent consisting of methanol (B129727) containing 0.1 ng/µL of a suitable internal standard (e.g., 2H5-OPDA).[10] The extraction is typically performed in cryo-tubes using a bead mill.[10]

-

Centrifugation: Centrifuge the samples to pellet the solid debris.

-

Solid-Phase Extraction (SPE): The supernatant is then subjected to a single-step sample preparation using mixed-mode solid-phase extraction for purification and concentration of the analytes.[10][11]

-

Elution and Reconstitution: Elute the oxylipins from the SPE column and dry the eluate under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile/ammonium formate (B1220265) solution) for UPLC-MS/MS analysis.[10]

UPLC-MS/MS Quantification

-

Chromatographic Separation: Separate the extracted oxylipins using a reverse-phase C18 column with a binary gradient of an aqueous mobile phase (e.g., water with 0.1% acetic acid) and an organic mobile phase (e.g., acetonitrile/methanol with 0.1% acetic acid).[12]

-

Mass Spectrometry Detection: Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific and sensitive detection of dinor-OPDA and the internal standard based on their unique precursor-to-product ion transitions.

-

Quantification: Generate a standard curve using known concentrations of authentic dinor-OPDA standard. The absolute quantification of dinor-OPDA in the plant samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

References

- 1. academic.oup.com [academic.oup.com]

- 2. OPDA/dn-OPDA actions: biosynthesis, metabolism, and signaling | CoLab [colab.ws]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dinor-12-oxo-phytodienoic acid conjugation with amino acids inhibits its phytohormone bioactivity in Marchantia polymorpha [pubmed.ncbi.nlm.nih.gov]

- 8. An Ancient COI1-Independent Function for Reactive Electrophilic Oxylipins in Thermotolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

dinor-12-oxo phytodienoic acid-d5 molecular formula and exact mass

An In-depth Technical Guide to dinor-12-oxo phytodienoic acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (dinor-OPDA-d5), a critical tool for research in plant biology and oxylipin signaling. The document details its chemical properties, its biological context within the jasmonate family, and its application in quantitative analysis.

Core Compound Data: this compound

This compound is the deuterium-labeled form of dinor-12-oxo phytodienoic acid (dinor-OPDA). It is primarily utilized as an internal standard for precise quantification of endogenous dinor-OPDA in biological samples using mass spectrometry.[1][2][3] The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, enabling differentiation from the naturally occurring analyte without significantly altering its chemical behavior during extraction and analysis.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉D₅O₃ | [1][3][4] |

| Formula Weight | 269.4 g/mol | [1][3] |

| Exact Mass | 269.2039 Da | Calculated from[5] |

| Synonyms | dinor-OPDA-d5, dinor-12-oxo PDA-d5 | [1] |

| Structure | 4-oxo-5S-(2Z)-2-penten-4,4,5,5,5-d5-1-yl-2-cyclopentene-1S-hexanoic acid | [1] |

Biological Context: Biosynthesis and Signaling

Dinor-OPDA is a 16-carbon oxylipin and a member of the jasmonate family of phytohormones, which are crucial regulators of plant growth, development, and defense.[6] It is an intermediate in the biosynthesis of jasmonic acid derived from hexadecatrienoic acid (16:3) and also functions as a signaling molecule in its own right.[3][6]

Biosynthesis of dinor-OPDA

Dinor-OPDA is synthesized in the plastids from hexadecatrienoic acid (16:3), a fatty acid commonly found in plastid membranes.[6] The pathway is analogous to the synthesis of the 18-carbon 12-oxo-phytodienoic acid (OPDA) from α-linolenic acid. The process is initiated by stress signals like wounding, leading to the enzymatic conversion of the fatty acid precursor.[6][7] The key enzymatic steps are catalyzed by 13-lipoxygenase (13-LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC).[7][8]

Jasmonate Signaling Pathways

The jasmonate signaling cascade is complex, involving multiple bioactive molecules. While jasmonoyl-L-isoleucine (JA-Ile) is a well-characterized hormone that functions through the COI1 receptor to degrade JAZ repressor proteins and activate transcription factors (e.g., MYC2), OPDA and dinor-OPDA can activate a distinct signaling pathway.[9][10] This alternative pathway is often COI1-independent and regulates a unique set of genes, many of which are related to stress responses and detoxification.[8][11] This suggests that plants possess a nuanced signaling system where different jasmonate family members can trigger specific physiological responses.

Experimental Protocols and Applications

The primary application of dinor-OPDA-d5 is as an internal standard for the accurate quantification of dinor-OPDA from complex biological matrices, such as plant tissues.[1][3] Its use is essential to correct for analyte loss during sample preparation and for variations in instrument response in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) analysis.

General Protocol for dinor-OPDA Quantification via LC-MS/MS

This protocol outlines a typical workflow for the extraction and analysis of dinor-OPDA from plant leaf tissue.

1. Sample Preparation:

-

Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen.

-

Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

2. Extraction:

-

Transfer the powdered tissue to a 2 mL microcentrifuge tube.

-

Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) containing 1% acetic acid).

-

Add a known amount of dinor-OPDA-d5 internal standard (e.g., 10 ng).

-

Vortex thoroughly and incubate at 4°C for 1 hour with gentle shaking.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a low-organic solvent to remove interfering compounds.

-

Elute the oxylipins with an appropriate solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

4. Analysis:

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid).

-

Transfer to an autosampler vial.

-

Inject the sample into an LC-MS/MS system.

-

Analyze using Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both endogenous dinor-OPDA and the dinor-OPDA-d5 internal standard.

5. Quantification:

-

Calculate the peak area ratio of the endogenous analyte to the internal standard.

-

Determine the concentration of dinor-OPDA in the sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled dinor-OPDA.

Relevance in Drug Development

The study of plant oxylipins, including dinor-OPDA, holds potential for drug development.[9][12] These molecules are structurally and functionally related to eicosanoids (e.g., prostaglandins) in mammals, which are key mediators of inflammation.[10] Research has highlighted the anti-inflammatory and anti-cancer activities of certain phyto-oxylipins.[9] A deeper understanding of the signaling pathways and molecular targets of compounds like dinor-OPDA could facilitate the rational design of novel therapeutics for inflammatory diseases and cancer.[10][12]

References

- 1. This compound | Cayman Chemical | Biomol.com [biomol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. Dinor-oxo-phytodienoic acid | C16H24O3 | CID 5497148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dinor-oxo-phytodienoic acid: a new hexadecanoid signal in the jasmonate family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | Oxylipin Signaling: A Distinct Role for the Jasmonic Acid Precursor cis-(+)-12-Oxo-Phytodienoic Acid (cis-OPDA) [frontiersin.org]

- 9. Frontiers | 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? [frontiersin.org]

- 10. 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 12-oxo-phytodienoic acid triggers expression of a distinct set of genes and plays a role in wound-induced gene expression in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Dinor-12-oxo Phytodienoic Acid-d5 (dinor-OPDA-d5) for Researchers

This technical guide provides an in-depth overview of dinor-12-oxo phytodienoic acid-d5 (dinor-OPDA-d5), a deuterated analog of the naturally occurring plant signaling molecule, dinor-12-oxo phytodienoic acid (dinor-OPDA). This document is intended for researchers, scientists, and drug development professionals working in the fields of plant biology, metabolomics, and analytical chemistry. It covers the nomenclature, chemical properties, and application of dinor-OPDA-d5 as an internal standard for the accurate quantification of endogenous dinor-OPDA in biological samples.

Nomenclature and Synonyms

This compound is a synthetic, stable isotope-labeled version of dinor-OPDA. The "-d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium. This mass shift allows it to be distinguished from the endogenous, non-labeled compound by mass spectrometry, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for quantitative analysis.[1][2]

A comprehensive list of synonyms and identifiers for dinor-OPDA-d5 is provided below to aid in literature searches and chemical inventory management.

| Synonym/Identifier | Source/Type |

| dinor-OPDA-d5 | Common Abbreviation |

| dinor-12-oxo PDA-d5 | Common Abbreviation[1][2] |

| 4-oxo-5S-(2Z)-2-penten-4,4,5,5,5-d5-1-yl-2-cyclopentene-1S-hexanoic acid | Formal Chemical Name[1][2] |

| SCHEMBL2586056 (for non-deuterated form) | PubChem Depositor Synonym |

| CMC_13963 (for non-deuterated form) | PubChem Depositor Synonym |

| 6-[4-oxo-5-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl]hexanoic acid | IUPAC Name (for non-deuterated form) |

Physicochemical and Quantitative Data

The table below summarizes the key quantitative data for dinor-OPDA-d5, which is crucial for its application in analytical methodologies.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉D₅O₃ | [1][2] |

| Molecular Weight | 269.4 g/mol | [1][2] |

| Purity (Deuterated Forms) | ≥99% (d₁-d₅) | [1][2] |

| Formulation | A solution in methanol (B129727) | [1][2] |

| Solubility (DMF) | 25 mg/ml | [2] |

| Solubility (DMSO) | 15 mg/ml | [2] |

| Solubility (Ethanol) | 300 mg/ml | [2] |

| Solubility (PBS, pH 7.2) | 3 mg/ml | [2] |

| λmax | 220 nm | [2] |

Biological Context: The Jasmonate Signaling Pathway

Dinor-OPDA is an intermediate in the biosynthesis of jasmonic acid, a critical phytohormone involved in plant defense against herbivores and pathogens, as well as in various developmental processes.[1][3] The jasmonate signaling pathway is a complex network that is activated in response to cellular damage and other stresses. Understanding this pathway is essential for interpreting the biological significance of dinor-OPDA measurements.

Experimental Protocols: Quantification of dinor-OPDA

The following protocol is a representative method for the quantification of endogenous dinor-OPDA in plant tissues, such as Arabidopsis thaliana, using dinor-OPDA-d5 as an internal standard. This method is adapted from established protocols for jasmonate analysis.

Materials and Reagents

-

Plant tissue (e.g., Arabidopsis thaliana leaves), 50-100 mg

-

Liquid nitrogen

-

2 mL microcentrifuge tubes with steel beads

-

Extraction solvent: 80% methanol in water

-

Internal standard stock solution: dinor-OPDA-d5 in methanol (concentration to be determined based on expected endogenous levels)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

SPE manifold

-

Methanol (100%)

-

Acetonitrile

-

Formic acid

-

Ultrapure water

-

Vortex mixer, centrifuge, vacuum concentrator

-

UPLC-MS/MS system

Sample Preparation and Extraction

-

Harvest and Homogenize: Harvest approximately 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench enzymatic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

Extraction: Transfer the powdered tissue to a 2 mL microcentrifuge tube. Add 1 mL of ice-cold 80% methanol. Add a known amount of the dinor-OPDA-d5 internal standard solution. The amount should be comparable to the expected endogenous levels of dinor-OPDA.

-

Incubation and Centrifugation: Vortex the mixture vigorously for 1 minute and incubate on a shaker at 4°C for 30 minutes. Centrifuge at 16,000 x g and 4°C for 10 minutes to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Drying: Dry the supernatant in a vacuum concentrator.

Solid-Phase Extraction (SPE) for Sample Cleanup

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of 100% methanol followed by 3 mL of ultrapure water.

-

Sample Loading: Reconstitute the dried extract in 1 mL of ultrapure water and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of ultrapure water to remove polar impurities.

-

Elution: Elute the analytes from the cartridge with 1.5 mL of 80% methanol.

-

Final Preparation: Dry the eluate in a vacuum concentrator. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 50% methanol for UPLC-MS/MS analysis. Centrifuge at 16,000 x g and 4°C for 5 minutes to pellet any insoluble material and transfer the clear supernatant to a UPLC vial.

UPLC-MS/MS Analysis

-

Chromatographic System: A UPLC system equipped with a C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient from a low to a high percentage of solvent B over 10-15 minutes to separate the analytes.

-

Mass Spectrometry: A tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both endogenous dinor-OPDA and the dinor-OPDA-d5 internal standard. These transitions should be optimized for the specific instrument being used.

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for the MRM transitions of both the endogenous dinor-OPDA and the dinor-OPDA-d5 internal standard.

-

Response Ratio Calculation: Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

-

Standard Curve: Prepare a series of calibration standards containing known concentrations of unlabeled dinor-OPDA and a fixed concentration of dinor-OPDA-d5. Plot the response ratio against the concentration of the unlabeled standard to generate a calibration curve.

-

Absolute Quantification: Determine the concentration of dinor-OPDA in the sample by interpolating its response ratio on the calibration curve.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the quantification of dinor-OPDA using a deuterated internal standard.

References

The Jasmonate Family of Phytohormones in Bryophytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The jasmonate (JA) family of phytohormones are critical signaling molecules in land plants, mediating a wide array of developmental processes and defense responses against biotic and abiotic stresses. While extensively studied in vascular plants, the intricacies of jasmonate biosynthesis, signaling, and physiological roles in the evolutionarily ancient bryophytes are only now coming into sharp focus. This technical guide provides an in-depth overview of the current understanding of jasmonates in bryophytes, with a particular emphasis on the model liverwort Marchantia polymorpha and the moss Physcomitrella patens. We present a synthesis of the unique biosynthetic pathways in these organisms, which predominantly yield 12-oxo-phytodienoic acid (OPDA) and its derivatives, in contrast to the jasmonic acid-centric pathways of angiosperms. Detailed signaling cascades, quantitative data on jasmonate accumulation, and comprehensive experimental protocols are provided to serve as a valuable resource for researchers and professionals in plant science and drug development.

Introduction: An Evolutionary Perspective on Jasmonate Signaling

The jasmonate signaling pathway is a key evolutionary innovation that arose during the transition of plants from aquatic to terrestrial environments, a period marked by new challenges from herbivores and pathogens.[1] The core components of the JA signaling module, including the F-box protein CORONITINE INSENSITIVE 1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and MYC2-type transcription factors, have orthologs in bryophytes, the oldest extant lineage of land plants.[1] However, significant differences exist in the bioactive ligands and the specific interactions of these signaling components compared to their well-characterized counterparts in angiosperms.

Bryophytes, such as mosses and liverworts, primarily synthesize and utilize C16 and C18-derived OPDA and its dinor- (dn-OPDA) and Δ4-dn-OPDA derivatives as the primary signaling molecules, while jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), are often not produced or are present at very low levels.[2][3][4] This suggests that the ancestral jasmonate signaling pathway in early land plants was OPDA-based, and the diversification of signaling molecules to include JA and JA-Ile occurred later in vascular plants.

Jasmonate Biosynthesis in Bryophytes: An OPDA-Centric Pathway

The biosynthesis of jasmonates in bryophytes begins with the oxygenation of polyunsaturated fatty acids (PUFAs) in the plastids. In contrast to the OPR3-dependent pathway that leads to JA in vascular plants, bryophytes utilize a pathway that culminates in the production of OPDA and its derivatives.[5]

Key Biosynthetic Steps:

-

Lipoxygenase (LOX) action on α-linolenic acid (18:3) or hexadecatrienoic acid (16:3) to produce 13-hydroperoxyoctadecatrienoic acid (13-HPOT).

-

Allene (B1206475) Oxide Synthase (AOS) converts 13-HPOT to an unstable allene oxide.

-

Allene Oxide Cyclase (AOC) cyclizes the allene oxide to form cis-(+)-OPDA.

-

In Marchantia polymorpha, OPDA can be further metabolized through one round of β-oxidation in the peroxisome to produce dinor-OPDA (dn-OPDA).[5] Additionally, a C20 PUFA-derived OPDA-like molecule, termed C20-OPDA, and its derivative Δ4-dn-OPDA have been identified as bioactive jasmonates in Marchantia.[4]

Quantitative Analysis of Jasmonates in Bryophytes

The quantification of jasmonates in bryophyte tissues is crucial for understanding their physiological roles. Below is a summary of representative quantitative data from studies on Marchantia polymorpha and Physcomitrella patens.

| Bryophyte Species | Tissue/Condition | Jasmonate Analyte | Concentration (pmol/g FW or as indicated) | Reference |

| Marchantia polymorpha | Unwounded | dn-OPDA | ~10 | [6][7] |

| Wounded (1h) | dn-OPDA | ~150 | [6][7] | |

| Unwounded | dn-OPDA-isoleucine | Not detected | [6][7] | |

| Wounded (1h) | dn-OPDA-isoleucine | ~25 | [6][7] | |

| Unwounded | Δ4-dn-iso-OPDA | Not detected | [8] | |

| Wounded (1h) | Δ4-dn-iso-OPDA | ~50 | [8] | |

| Physcomitrella patens | Healthy | OPDA | ~200 | [3] |

| Botrytis cinerea infected | OPDA | ~1200 | [3] | |

| Healthy | Jasmonic Acid | Not detected | [3] | |

| Botrytis cinerea infected | Jasmonic Acid | Not detected | [3] |

The Jasmonate Signaling Pathway in Marchantia polymorpha

The liverwort Marchantia polymorpha has emerged as a powerful model system for dissecting the ancestral jasmonate signaling pathway. In Marchantia, dn-OPDA and Δ4-dn-OPDA act as the bioactive ligands that are perceived by the COI1-JAZ co-receptor complex.[4][5][8]

Core Signaling Cascade:

-

Ligand Perception: In response to stress, the accumulation of dn-OPDA and its isomers facilitates the interaction between the F-box protein MpCOI1 and the single JAZ repressor, MpJAZ.[5][8]

-

JAZ Degradation: The formation of the dn-OPDA-MpCOI1-MpJAZ complex targets MpJAZ for ubiquitination by the SCFMpCOI1 E3 ubiquitin ligase and subsequent degradation by the 26S proteasome.[5]

-

Transcriptional Activation: The degradation of MpJAZ releases the transcription factor MpMYC, allowing it to activate the expression of downstream jasmonate-responsive genes involved in defense and other physiological responses.[9]

Interestingly, the conjugation of dn-OPDA to amino acids by MpGH3A in Marchantia acts as a mechanism of hormonal inactivation, which is in stark contrast to the activation of JA by conjugation to isoleucine in vascular plants.[6][7]

Experimental Protocols

Jasmonate Extraction from Bryophyte Tissues

This protocol is adapted from established methods for phytohormone analysis and is suitable for the extraction of jasmonates from moss and liverwort tissues for subsequent LC-MS/MS analysis.[10][11][12][13][14]

Materials:

-

1.5 mL or 2.0 mL microcentrifuge tubes

-

Steel or tungsten carbide beads

-

Bead mill homogenizer (e.g., Geno/Grinder)

-

Refrigerated centrifuge (4°C)

-

Extraction Solvent: 80% Acetonitrile (or Methanol) with 1% Acetic Acid in ultrapure water

-

Internal Standards (ISTD): Deuterated standards (e.g., d5-OPDA, d2-JA)

-

Solid-Phase Extraction (SPE) C18 cartridges

Procedure:

-

Harvesting and Freezing: Harvest 50-100 mg of fresh bryophyte tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Place the frozen tissue in a pre-chilled microcentrifuge tube containing steel beads. Homogenize the tissue to a fine powder using a bead mill homogenizer.

-

Extraction:

-

Add 1 mL of ice-cold Extraction Solvent containing the internal standards to the powdered tissue.

-

Vortex thoroughly to ensure complete mixing.

-

Incubate on a rocking platform at 4°C for 16-24 hours.

-

-

Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Solid-Phase Extraction (SPE) for Purification:

-

Condition a C18 SPE cartridge with 1 mL of 100% Methanol followed by 1 mL of 1% Acetic Acid.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of 1% Acetic Acid to remove polar impurities.

-

Elute the jasmonates with 2 mL of 80% Acetonitrile with 1% Acetic Acid into a clean collection tube.

-

-

Drying and Reconstitution:

-

Evaporate the eluate to dryness using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small, precise volume (e.g., 50 µL) of 1% Acetic Acid in water.

-

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

UPLC-MS/MS Quantification of Jasmonates

This is a generalized protocol for the quantification of jasmonates. Specific parameters should be optimized for the instrument in use.[12][15][16]

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient from low to high organic phase to separate the target analytes.

-

Flow Rate: 0.2 - 0.4 mL/min

-

Injection Volume: 5 - 10 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for each jasmonate and internal standard must be determined and optimized.

-

Quantification: Absolute quantification is performed using a standard curve generated from authentic standards and their corresponding deuterated internal standards.

Visualizations